3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole
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Overview
Description
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. The compound consists of an oxadiazole ring, a fluorophenyl group, and a pyridinylethyl moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The fluorophenyl and pyridinylethyl groups are introduced through nucleophilic substitution reactions or coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of continuous flow reactors can also enhance scalability and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group often have enhanced stability and bioactivity.
Pyridinylethyl Derivatives: These compounds are known for their potential therapeutic applications.
Uniqueness
3-[3-(4-Fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the oxadiazole ring contributes to its diverse reactivity and potential therapeutic effects .
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)oxolan-3-yl]-5-(2-pyridin-4-ylethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-4-2-15(3-5-16)19(9-12-24-13-19)18-22-17(25-23-18)6-1-14-7-10-21-11-8-14/h2-5,7-8,10-11H,1,6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDYMOMZNMIARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC=C(C=C2)F)C3=NOC(=N3)CCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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